molecular formula C22H25N5O3 B11230918 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11230918
M. Wt: 407.5 g/mol
InChI Key: HKNVXFYHYZNCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, a quinazoline moiety, and a methoxyphenyl group

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H25N5O3/c1-14-11-15(2)27(25-14)22-24-19-10-5-4-9-18(19)21(29)26(22)13-20(28)23-16-7-6-8-17(12-16)30-3/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,23,28)

InChI Key

HKNVXFYHYZNCKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst can yield a similar pyrazole derivative .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and precise control of temperature and pH.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts such as glacial acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The quinazoline moiety may also play a role in binding to DNA or proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to its combination of a pyrazole ring, a quinazoline moiety, and a methoxyphenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.